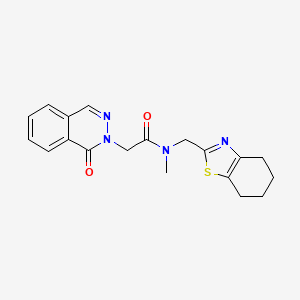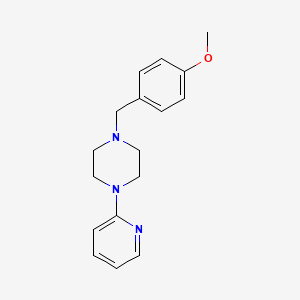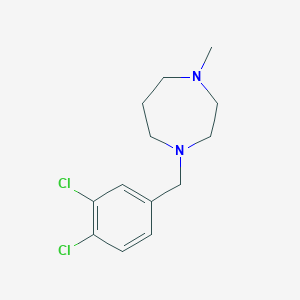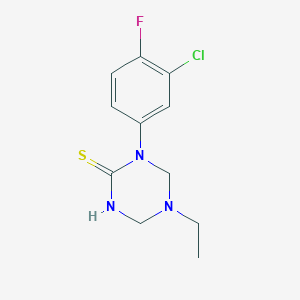![molecular formula C16H22N2O2S B5661576 N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(3-thienylmethyl)acetamide](/img/structure/B5661576.png)
N-methyl-2-(3-oxo-2-azaspiro[4.4]non-2-yl)-N-(3-thienylmethyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a broader class of compounds known for their diverse biological activities and complex molecular structures, which often include azaspiro and acetamide moieties. These structures are prevalent in pharmacologically active molecules due to their potential to interact with biological targets in specific ways.
Synthesis Analysis
Synthetic routes for compounds closely related to the target molecule often involve intermolecular Ugi reactions, which are a type of multicomponent reaction that allows for the efficient assembly of complex structures from simpler precursors. For instance, gabapentin, a structurally similar compound, has been synthesized using an intermolecular Ugi reaction of 2-(1-(aminomethyl)cyclohexyl)acetic acid with glyoxal and cyclohexyl isocyanide under mild conditions, yielding novel classes of related compounds in good to excellent yields (Amirani Poor et al., 2018).
Molecular Structure Analysis
Theoretical studies on similar compounds reveal that electron-donating groups can increase the strength of intramolecular hydrogen bonds, while electron-withdrawing groups decrease their strength. This insight is crucial for understanding how modifications to the molecular structure can impact the compound's physical and chemical properties, as well as its biological activity (Amirani Poor et al., 2018).
Chemical Reactions and Properties
Related compounds have shown a variety of chemical behaviors under different conditions. For example, treatment of certain spirocyclic carboxylates with zinc in acetic acid leads to cleavage of N–O bonds, forming bi- or tricyclic lactams or lactones. These reactions demonstrate the potential for chemical transformations that could be applied to modify or enhance the properties of the target compound (Molchanov et al., 2016).
Physical Properties Analysis
The physical properties of compounds in this class, such as solubility, melting point, and stability, are closely tied to their molecular structure. While specific data on the target compound may not be available, insights can be drawn from analogous compounds. For instance, modifications to the azaspiro moiety or the acetamide group can significantly impact these properties, affecting their formulation and application potential.
Chemical Properties Analysis
The chemical properties, including reactivity, acidity/basicity, and the potential for forming hydrogen bonds or other intermolecular interactions, are key to understanding the compound's behavior in biological systems or in reactions. Studies on similar compounds suggest that the presence of azaspiro and acetamide groups can impart unique reactivity profiles, enabling specific interactions with biological targets or reagents (Amirani Poor et al., 2018).
特性
IUPAC Name |
N-methyl-2-(3-oxo-2-azaspiro[4.4]nonan-2-yl)-N-(thiophen-3-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O2S/c1-17(9-13-4-7-21-11-13)15(20)10-18-12-16(8-14(18)19)5-2-3-6-16/h4,7,11H,2-3,5-6,8-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUBURSDSKLIBMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CSC=C1)C(=O)CN2CC3(CCCC3)CC2=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[2-(7-chloro-2,3-dihydro-1,4-benzoxazepin-4(5H)-yl)-2-oxoethyl]-2-azaspiro[4.4]nonan-3-one](/img/structure/B5661499.png)
![2-{[4-(hydroxymethyl)-1,3'-bipiperidin-1'-yl]methyl}-4-quinolinol](/img/structure/B5661500.png)
![1-[1-(3,4-difluorophenyl)-3-(2-furyl)-1H-1,2,4-triazol-5-yl]-6-azaspiro[2.5]octane](/img/structure/B5661503.png)

![(3R*,4S*)-4-cyclopropyl-1-{[6-(3-fluorophenyl)pyridin-3-yl]carbonyl}pyrrolidin-3-amine](/img/structure/B5661516.png)

![3-{[(4-ethoxyphenyl)amino]methylene}-1,5-dioxaspiro[5.5]undecane-2,4-dione](/img/structure/B5661528.png)
![3,6-diamino-2-benzoylthieno[2,3-b]pyridine-5-carbonitrile](/img/structure/B5661529.png)
methanone](/img/structure/B5661535.png)
![8-chloro-2-(2-furyl)-N-[2-(1H-pyrazol-1-yl)ethyl]-4-quinolinecarboxamide](/img/structure/B5661539.png)

![4-{[(1S*,5R*)-3-(1,3-thiazol-4-ylmethyl)-3,6-diazabicyclo[3.2.2]non-6-yl]methyl}-2,1,3-benzoxadiazole](/img/structure/B5661557.png)
![2-(2,4-dichlorophenoxy)-N-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]acetamide](/img/structure/B5661582.png)